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Executive Summary: Cytosolic Aconitase (ACO1), also known as Iron Regulatory Protein 1

(IRP1), is a critical bifunctional protein that plays a central role in maintaining cellular

homeostasis. It functions either as an enzyme in the citric acid cycle or as a post-transcriptional

regulator of iron metabolism. This switch in function is governed by the assembly and

disassembly of a [4Fe-4S] iron-sulfur cluster, a process that is intricately controlled by a variety

of post-translational modifications (PTMs). This technical guide provides an in-depth overview

of the known PTMs of ACO1/IRP1, including redox-dependent modifications, phosphorylation,

and the emerging roles of other modifications. It details the signaling pathways that regulate

these PTMs and offers comprehensive experimental protocols for their study, aimed at

researchers, scientists, and drug development professionals.

Introduction to ACO1/IRP1: The Cellular Iron Switch
ACO1/IRP1 is a unique protein that exists in two functional forms. In iron-replete cells, it

assembles a cubane [4Fe-4S] cluster and functions as a cytosolic aconitase, catalyzing the

conversion of citrate to isocitrate.[1] When cellular iron levels are low, the cluster is

disassembled, and the protein undergoes a conformational change to become IRP1.[1][2] As

IRP1, it binds to specific stem-loop structures in messenger RNAs (mRNAs) called iron-

responsive elements (IREs).[2]

Binding to 5' UTR IREs (e.g., ferritin mRNA) blocks translation, reducing iron storage.[2]

Binding to 3' UTR IREs (e.g., transferrin receptor mRNA) stabilizes the transcript, increasing

iron uptake.[2]
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This dual functionality positions ACO1/IRP1 as a key sensor and regulator of the cytosolic

"free-iron pool." The transition between these two states is not only dependent on iron

availability but is also dynamically regulated by a complex network of post-translational

modifications.

Overview of ACO1 Post-Translational Modifications
The functional state of ACO1 is determined by a range of PTMs that respond to diverse cellular

signals, including oxidative stress, nitric oxide, and phosphorylation cascades. These

modifications primarily target the iron-sulfur cluster or specific amino acid residues, altering the

protein's conformation and, consequently, its enzymatic or RNA-binding activity.
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Figure 1: Key post-translational modifications regulating ACO1/IRP1 function.

Detailed Analysis of ACO1 PTMs
Redox-Dependent Modifications
Redox signaling is the primary mechanism for modulating ACO1 function. Reactive oxygen

species (ROS) and reactive nitrogen species (RNS) can directly modify the [4Fe-4S] cluster or
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specific residues, triggering the switch to the IRP1 state.[3][4] This positions ACO1 as a sensor

for oxidative stress, linking iron metabolism directly to the cell's redox state.

Modification Type Target Inducing Signal Consequence

Cluster Oxidation [4Fe-4S] Cluster
Oxidative Stress

(ROS), O₂

Disassembly of the

cluster, loss of

aconitase activity, gain

of IRE-binding activity.

[3][4]

S-Nitrosylation Cysteine Residues Nitric Oxide (NO)

Cluster disassembly

and conversion to

IRP1, inhibiting ferritin

translation.[4]

Tyrosine Nitration Tyrosine Residues
Peroxynitrite

(ONOO⁻)

Inactivation of

aconitase activity.

This switch is a critical component of pathological processes like ferroptosis, where ROS-

induced IRP1 activation creates a positive feedback loop by increasing cellular iron, leading to

more ROS production and eventual cell death.[3]

Phosphorylation
Phosphorylation adds another layer of regulation, fine-tuning the stability and activity of

ACO1/IRP1. Protein Kinase C (PKC) has been identified as a key kinase that phosphorylates

IRP1, particularly in response to stimuli like phorbol esters (PMA).[5] This modification can

occur independently of the iron-sulfur cluster status but significantly impacts its stability.
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Phosphorylation Site Kinase Functional Consequence

Serine 138 (Ser138) Protein Kinase C (PKC)

A phosphomimetic S138E

mutation renders IRP1

sensitive to iron-dependent

degradation.[6] It also

enhances the sensitivity of the

[4Fe-4S] cluster to

disassembly by nitric oxide and

iron chelators by over 100-fold.

[7]

Serine 711 (Ser711) Protein Kinase C (PKC)

Identified as a phosphorylation

site in PMA-treated cells. An

S711E mutation results in

negligible IRE-binding and

aconitase activities, suggesting

a critical role in maintaining

protein competence.[5]

Phosphorylation at Ser138 appears to destabilize the holo-aconitase form, sensitizing the

protein to degradation and enhancing the switch to the apo-IRP1 form under conditions of

nitrosative or oxidative stress.[7][8]

Acetylation and Deacetylation
Direct acetylation of ACO1/IRP1 has not been definitively characterized. However, its activity is

indirectly regulated by the NAD⁺-dependent deacetylase SIRT3. SIRT3 is a primary

mitochondrial deacetylase, but it also influences cytosolic processes. Overexpression of SIRT3

impairs the ability of IRP1 to bind to IREs, which in turn downregulates the transferrin receptor

(TfR1) and suppresses iron uptake and cell growth.[9] This effect appears to be mediated by

SIRT3's ability to reduce cellular ROS levels, which would stabilize the [4Fe-4S] cluster and

favor the aconitase form of ACO1 over the IRP1 form.[10]
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Regulator Type Mechanism
Consequence on
ACO1/IRP1

SIRT3 Deacetylase Reduces cellular ROS

Stabilizes [4Fe-4S]

cluster, decreases

IRE-binding activity of

IRP1.[9][10]

Ubiquitination and SUMOylation
Direct evidence for ubiquitination or SUMOylation of ACO1/IRP1 is limited, but several findings

suggest these pathways are relevant. The observation that the phosphomimetic IRP1S138E

mutant undergoes iron-dependent degradation strongly implies regulation by the ubiquitin-

proteasome system.[5][6] While the specific E3 ubiquitin ligase responsible for ACO1/IRP1

degradation has not been identified, the E3 ligase MIB1 has been shown to promote the

degradation of NRF2, a key transcription factor in the oxidative stress response that is

functionally linked to iron metabolism and ferroptosis.[11][12] Further research is needed to

determine if ACO1 is a direct substrate for an E3 ligase. Similarly, no direct SUMOylation of

ACO1 has been reported to date.

Signaling Pathways Regulating ACO1 Function
The function of ACO1 is regulated by the integration of multiple signaling pathways, including

cellular iron levels, oxidative stress, and kinase cascades like the MAPK/ERK pathway. The

ERK pathway has been shown to associate with and regulate the localization and levels of

IRP1 in the cell membrane of vascular endothelial cells.[13] Inhibition of the ERK pathway

enhanced membrane IRP1 levels, suggesting a role in protein trafficking or stability.[13]

Furthermore, in a model of bacterial orchitis, the absence of IRP1 led to impaired ERK

signaling and a reduced immune response, highlighting a complex interplay between iron

regulation and inflammatory signaling.[14]
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Figure 2: Integrated signaling pathways controlling the ACO1/IRP1 functional switch.

Experimental Protocols for Studying ACO1 PTMs
Investigating the PTMs of ACO1 requires a combination of biochemical assays to assess

function and proteomics to identify modification sites.

Workflow for PTM Identification
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A standard workflow for identifying novel PTMs on ACO1 involves immunoprecipitation (IP) to

enrich the protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)

to identify the specific modification and its location.

Cell Lysate
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(anti-ACO1 or anti-PTM Ab)

Elution of
Enriched Protein

SDS-PAGE
Separation

In-Gel Tryptic
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Figure 3: Experimental workflow for the identification of ACO1 PTMs.
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Protocol: Aconitase Activity Assay
This protocol measures the enzymatic activity of ACO1 by monitoring the formation of cis-

aconitate from isocitrate at 240 nm.[7]

Materials:

Lysis Buffer: 25 mM HEPES (pH 8.0), 5 mM KCl, 0.5 mM MgCl₂, 1% NP-40, protease

inhibitors.

Assay Buffer: 100 mM Tris-HCl (pH 8.0).

Substrate Solution: 20 mM DL-isocitrate in Assay Buffer.

UV-transparent 96-well plate or cuvettes.

Spectrophotometer capable of reading at 240 nm.

Procedure:

Prepare Cytosolic Extract: Homogenize cells or tissues in ice-cold Lysis Buffer. Centrifuge at

15,000 x g for 15 min at 4°C to pellet mitochondria and debris. Collect the supernatant

(cytosolic fraction).

Determine Protein Concentration: Use a standard method (e.g., BCA assay) to determine the

total protein concentration of the extract.[15]

Set up Reaction: In a UV-transparent plate/cuvette, add 20-100 µg of cytosolic extract. Add

Assay Buffer to a final volume of 180 µL.

Initiate Reaction: Add 20 µL of Substrate Solution to start the reaction.

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 240 nm

at 25°C for 5-10 minutes. The rate of absorbance increase is proportional to aconitase

activity.

Calculate Activity: Use the molar extinction coefficient of cis-aconitate (ε = 3.6 mM⁻¹ cm⁻¹) to

calculate the rate of product formation. One unit of activity is defined as the amount of
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enzyme that converts 1 µmol of substrate per minute.[7][16]

Protocol: RNA Electrophoretic Mobility Shift Assay
(EMSA)
This protocol assesses the RNA-binding activity of IRP1 to a specific IRE probe.[17][18]

Materials:

Cytosolic extract (prepared as above).

IRE Probe: A short RNA oligonucleotide containing a high-affinity IRE sequence (e.g., from

ferritin mRNA), labeled with ³²P or biotin.

Binding Buffer (10X): 100 mM HEPES (pH 7.6), 30 mM KCl, 10 mM MgCl₂, 50% glycerol.

RNase T1 and Heparin.

Non-denaturing polyacrylamide gel (6%).

Procedure:

Prepare Binding Reaction: In a microfuge tube, combine 10-20 µg of cytosolic extract with 1

µL of 10X Binding Buffer. To assess total IRP1 binding potential, a parallel sample can be

treated with 2% 2-mercaptoethanol (2-ME) to disassemble any remaining [4Fe-4S] clusters.

[6]

Add Probe: Add the labeled IRE probe (~20,000-50,000 cpm for ³²P) to the reaction mixture.

Incubate: Incubate at room temperature for 20-30 minutes to allow protein-RNA binding.

RNase Treatment: Add RNase T1 (0.5-1 unit) and incubate for 10 minutes to digest unbound,

single-stranded RNA.[17]

Heparin Treatment: Add heparin (5 mg/mL final concentration) and incubate for another 10

minutes to dissociate non-specific protein-RNA interactions.[17]
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Electrophoresis: Load samples onto a pre-run, non-denaturing 6% polyacrylamide gel. Run

the gel at 150-200V in 0.5X TBE buffer at 4°C.

Detection: Dry the gel and expose it to X-ray film (for ³²P) or perform a chemiluminescent

reaction (for biotin) to visualize the RNA-protein complexes. A "shifted" band indicates IRP1

bound to the IRE probe.
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Figure 4: Experimental workflow for RNA EMSA to measure IRP1 activity.

Conclusion and Future Directions
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The post-translational modification of ACO1/IRP1 is a sophisticated mechanism that allows

cells to integrate signals from metabolic, redox, and inflammatory pathways to control iron

homeostasis. The core regulatory event is the redox-sensitive switch mediated by the [4Fe-4S]

cluster, which is further fine-tuned by phosphorylation at key serine residues. While the roles of

these modifications are increasingly understood, significant questions remain.

The direct roles of acetylation and ubiquitination in regulating ACO1/IRP1 are major areas for

future investigation. Identifying the specific lysine acetyltransferases, deacetylases, and E3

ubiquitin ligases that target ACO1 would provide novel insights into its regulation and could

uncover new therapeutic targets for diseases involving dysregulated iron metabolism, such as

neurodegenerative disorders, ischemia-reperfusion injury, and cancer. The application of

advanced quantitative proteomics will be essential to fully map the complex PTM landscape of

this crucial bifunctional protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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